((2S,5S)-5-Methylpyrrolidin-2-yl)methanol hydrochloride
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Overview
Description
((2S,5S)-5-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5S)-5-Methylpyrrolidin-2-yl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to achieve high yields and purity. The reaction is typically conducted under controlled pressure and temperature conditions to ensure optimal results.
Chemical Reactions Analysis
Types of Reactions
((2S,5S)-5-Methylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of more reduced derivatives, often using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: More reduced alcohols or hydrocarbons.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
((2S,5S)-5-Methylpyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ((2S,5S)-5-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity, affecting various metabolic pathways. The compound’s chiral nature allows it to interact selectively with target proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-Methionine sulfoximine: Another chiral compound with similar structural features but different functional groups.
(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid: Shares the pyrrolidine ring structure but has different substituents.
Uniqueness
((2S,5S)-5-Methylpyrrolidin-2-yl)methanol hydrochloride is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and selectivity in chemical and biological processes. Its versatility in various applications makes it a valuable compound in research and industry.
Properties
IUPAC Name |
(5-methylpyrrolidin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDPWNDWJOGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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